molecular formula C6H6IN B362364 2-Iodoaniline CAS No. 615-43-0

2-Iodoaniline

Cat. No. B362364
Key on ui cas rn: 615-43-0
M. Wt: 219.02 g/mol
InChI Key: UBPDKIDWEADHPP-UHFFFAOYSA-N
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Patent
US07084156B2

Procedure details

In a heavy-walled PYREX tube was placed 2-iodoaniline (2.84 g, 13 mmol), dimethylmaleate (2.44 g, 17 mmol), triethylamine (1.4 mL, 10 mmol), palladium diacetate (31 mg, 0.14 mmol) and 6 mL acetonitrile. The tube was flushed with nitrogen and sealed. The sealed tube was heated at 100° for 3.5 h then cooled to r.t. The tube was opened and the resulting solids filtered and washed with acetonitrile. The solids were dissolved in chloroform and the solvent removed under vacuum to provide a solid.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
31 mg
Type
catalyst
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].C/[C:10](/[C:16]([O-:18])=[O:17])=[C:11](\C)/[C:12]([O-:14])=O.[CH2:19](N(CC)CC)C>C([O-])(=O)C.C([O-])(=O)C.[Pd+2].C(#N)C>[O:14]=[C:12]1[CH:11]=[C:10]([C:16]([O:18][CH3:19])=[O:17])[C:2]2[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=2)[NH:4]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
2.84 g
Type
reactant
Smiles
IC1=C(N)C=CC=C1
Step Two
Name
Quantity
2.44 g
Type
reactant
Smiles
C/C(=C(/C(=O)[O-])\C)/C(=O)[O-]
Step Three
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
31 mg
Type
catalyst
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
Step Five
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
The sealed tube was heated at 100° for 3.5 h
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
the resulting solids filtered
WASH
Type
WASH
Details
washed with acetonitrile
DISSOLUTION
Type
DISSOLUTION
Details
The solids were dissolved in chloroform
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
to provide a solid

Outcomes

Product
Name
Type
Smiles
O=C1NC2=CC=CC=C2C(=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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